N-(3-aminopropyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)-3-fluoro-5-methylbenzenesulfonamide; hydrochloride, also known as AF-353, is a small molecule drug that has been developed as a selective inhibitor of the P2X3 receptor. P2X3 receptors are ion channels that are activated by ATP and are involved in the transmission of pain signals. AF-353 has shown promising results in preclinical studies as a potential treatment for chronic pain.
Wirkmechanismus
N-(3-aminopropyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride works by selectively blocking the P2X3 receptor, which is involved in the transmission of pain signals. By inhibiting this receptor, this compound reduces the transmission of pain signals and can alleviate chronic pain.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the release of inflammatory mediators and to reduce the activation of glial cells, which are involved in the maintenance of chronic pain. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-aminopropyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride is that it has been extensively studied in preclinical models of chronic pain and has shown promising results as a potential treatment for this condition. Additionally, this compound has a favorable safety profile in preclinical studies. One limitation of this compound is that it has not yet been studied in clinical trials, so its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-aminopropyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride. One area of interest is the potential use of this compound in combination with other pain medications to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in humans. Finally, additional preclinical studies are needed to further elucidate the mechanisms of action of this compound and to identify potential biomarkers of response to the drug.
Synthesemethoden
The synthesis of N-(3-aminopropyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride involves a multi-step process that begins with the reaction of 3-nitrobenzotrifluoride with 3-aminopropylamine to produce 3-(3-aminopropyl)nitrobenzotrifluoride. This compound is then reduced to 3-(3-aminopropyl)fluorobenzotrifluoride, which is subsequently reacted with methylsulfonyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-aminopropyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride has been extensively studied in preclinical models of chronic pain. In animal studies, this compound has been shown to reduce pain behavior in models of neuropathic pain and inflammatory pain. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.
Eigenschaften
IUPAC Name |
N-(3-aminopropyl)-3-fluoro-5-methylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2S.ClH/c1-8-5-9(11)7-10(6-8)16(14,15)13-4-2-3-12;/h5-7,13H,2-4,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGWMNSZDJTXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCCN)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.